![molecular formula C13H15N3S B112466 5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine CAS No. 327077-32-7](/img/structure/B112466.png)
5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is a chemical compound with the molecular formula C13H15N3S and a molecular weight of 245.34 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H15N3S. It contains a thiazolo[5,4-c]pyridine core, which is a bicyclic system with a five-membered thiazole ring fused to a six-membered pyridine ring. This core is substituted at the 5-position by a benzyl group and at the 2-position by an amine group .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 245.34 and a molecular formula of C13H15N3S . It should be stored at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its structure is conducive to modifications that can lead to the development of new pharmacologically active agents. The thiazolo[5,4-c]pyridine moiety is a common scaffold in drug design due to its resemblance to bioactive natural products .
Agriculture
As a research chemical, it serves in the development of new agrochemicals. Its derivatives could potentially act as growth promoters or pesticides. The manipulation of its core structure allows for the exploration of novel compounds that can enhance crop resilience and yield .
Materials Science
In materials science, this compound’s derivatives could be investigated for their electrical and optical properties. They might contribute to the advancement of organic semiconductors or photovoltaic materials, which are crucial for developing new types of solar cells .
Environmental Science
This compound could play a role in environmental science by being a precursor to chemicals that degrade environmental pollutants. Research into its reactivity and breakdown products could lead to insights into mitigating the effects of hazardous substances .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that recognize the thiazolo[5,4-c]pyridine ring system. This can provide valuable information on metabolic pathways and the development of enzyme inhibitors .
Pharmacology
Pharmacologically, it may be involved in the synthesis of compounds with potential therapeutic effects. Its core structure can be modified to produce derivatives that interact with various biological targets, leading to the discovery of new drugs .
Mechanism of Action
properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c14-13-15-11-6-7-16(9-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEFMSOSTHOISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354642 |
Source
|
Record name | 5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine | |
CAS RN |
327077-32-7 |
Source
|
Record name | 5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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